molecular formula C17H14N2O B3812068 [4-(6-Phenylpyridazin-3-yl)phenyl]methanol

[4-(6-Phenylpyridazin-3-yl)phenyl]methanol

Cat. No.: B3812068
M. Wt: 262.30 g/mol
InChI Key: FDXUCBJITQKUIC-UHFFFAOYSA-N
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Description

[4-(6-Phenylpyridazin-3-yl)phenyl]methanol is an organic compound that features a phenylpyridazinyl group attached to a phenylmethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(6-Phenylpyridazin-3-yl)phenyl]methanol typically involves the reaction of 6-phenylpyridazine with a phenylmethanol derivative under specific conditions. The reaction often requires the use of a catalyst and may involve steps such as heating and purification to obtain the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure efficiency, yield, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

[4-(6-Phenylpyridazin-3-yl)phenyl]methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions may involve halogens or other electrophiles/nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

[4-(6-Phenylpyridazin-3-yl)phenyl]methanol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active compound.

    Industry: It could be used in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of [4-(6-Phenylpyridazin-3-yl)phenyl]methanol involves its interaction with specific molecular targets. The phenylpyridazinyl group may interact with enzymes or receptors, influencing biological pathways and leading to various effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    [4-(6-Phenylpyridazin-3-yl)phenyl]methanone: Similar structure but with a ketone group instead of a hydroxyl group.

    [4-(6-Phenylpyridazin-3-yl)phenyl]amine: Similar structure but with an amine group instead of a hydroxyl group.

Uniqueness

[4-(6-Phenylpyridazin-3-yl)phenyl]methanol is unique due to the presence of the hydroxyl group, which can participate in hydrogen bonding and other interactions, potentially leading to different chemical and biological properties compared to its analogs.

This article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds. Further research and exploration are necessary to fully understand and utilize the potential of this compound.

Properties

IUPAC Name

[4-(6-phenylpyridazin-3-yl)phenyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O/c20-12-13-6-8-15(9-7-13)17-11-10-16(18-19-17)14-4-2-1-3-5-14/h1-11,20H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDXUCBJITQKUIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(C=C2)C3=CC=C(C=C3)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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